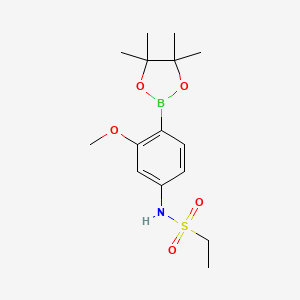
N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is an organic compound that features both borate and sulfonamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method involves the reaction of 3-methoxy-4-bromophenylboronic acid with ethanesulfonamide in the presence of a palladium catalyst under Suzuki coupling conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The borate group can participate in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki coupling reactions.
Major Products Formed
Oxidation: Formation of N-(3-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide.
Reduction: Formation of N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine.
Substitution: Formation of various biaryl compounds depending on the coupling partner used.
科学研究应用
N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide has several applications in scientific research:
Biology: Potential use as a probe for studying enzyme activity due to its borate group.
Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide involves its functional groups:
Borate Group: Acts as a Lewis acid, facilitating various organic transformations.
Sulfonamide Group: Can interact with biological targets, potentially inhibiting enzymes or modulating protein function.
相似化合物的比较
Similar Compounds
- N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is unique due to the combination of its borate and sulfonamide groups, which confer distinct reactivity and potential biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable intermediate in various synthetic and research applications.
属性
分子式 |
C15H24BNO5S |
|---|---|
分子量 |
341.2 g/mol |
IUPAC 名称 |
N-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C15H24BNO5S/c1-7-23(18,19)17-11-8-9-12(13(10-11)20-6)16-21-14(2,3)15(4,5)22-16/h8-10,17H,7H2,1-6H3 |
InChI 键 |
JOPLLOOIWDZKMJ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NS(=O)(=O)CC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R,3S,4S,6R,7S,14R)-6-[(2-Diethylaminoethylthio)acetoxy]-3-hydroxy-2,4,7,14-tetramethyl-4-vinyltricyclo[5,4,3,01.8]tetradecan-9-one](/img/structure/B13726041.png)
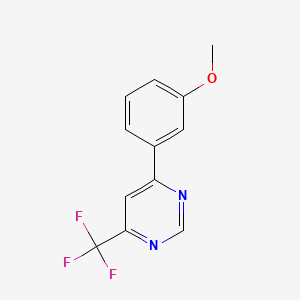
![3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13726051.png)

![n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13726061.png)
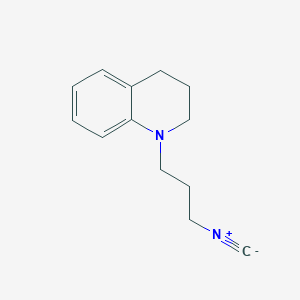
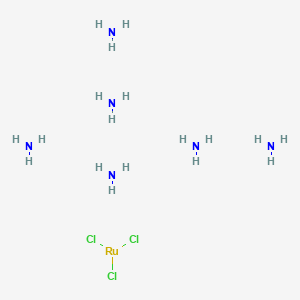
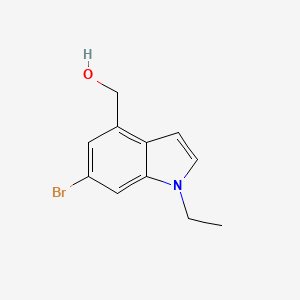

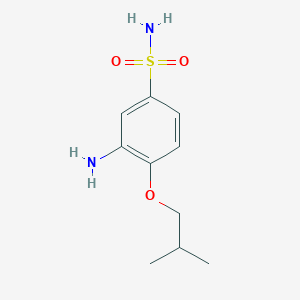
![6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13726103.png)
amido}(p-cymene)ruthenium(II)](/img/structure/B13726106.png)
![[(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-[(1S,2R,7R,9S,10S,11S)-2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl]oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B13726110.png)
![(Z)-4-[[(E)-3-[2-[(4-bromophenyl)methoxycarbonyl]-3-hydroxy-5-methoxyphenyl]prop-2-enyl]amino]-4-oxobut-2-enoic acid](/img/structure/B13726118.png)
